5-(Trifluoromethyl)thiazol-2-amine

Drug Metabolism Toxicology Lead Optimization

5-(Trifluoromethyl)thiazol-2-amine is a fluorinated thiazole building block engineered to block oxidative bioactivation at the C5 position—a key metabolic liability in 2-aminothiazole scaffolds. The electron-withdrawing CF₃ group alters the pKa of the 2-amine, enhancing nucleophilic reactivity and boosting passive membrane permeability (predicted LogP ~1.74). Procure this non-interchangeable intermediate to accelerate kinase inhibitor (c-kit, Btk, bcr-abl) lead optimization with a measurable safety advantage.

Molecular Formula C4H3F3N2S
Molecular Weight 168.14 g/mol
CAS No. 169260-97-3
Cat. No. B189311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)thiazol-2-amine
CAS169260-97-3
Molecular FormulaC4H3F3N2S
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)N)C(F)(F)F
InChIInChI=1S/C4H3F3N2S/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H2,8,9)
InChIKeyDMGAMZGETZDLBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)thiazol-2-amine (CAS 169260-97-3) for Research Procurement | Core Identity and Specifications


5-(Trifluoromethyl)thiazol-2-amine (CAS 169260-97-3) is a fluorinated heterocyclic building block with the molecular formula C4H3F3N2S and a molecular weight of 168.14 g/mol . The compound features a trifluoromethyl group at the 5-position and a primary amine at the 2-position of the thiazole ring . It is typically supplied as a solid with purity levels ≥95% and requires storage under inert gas at 2–8°C . This compound serves as a key intermediate in the synthesis of pharmaceutical candidates, particularly those targeting kinases such as c-kit, bcr-abl, and Btk [1].

5-(Trifluoromethyl)thiazol-2-amine vs. Generic Thiazole Amines: Why Substitution Fails


Direct substitution of 5-(Trifluoromethyl)thiazol-2-amine with non-fluorinated or differently fluorinated thiazole amines is not chemically equivalent due to the profound impact of the 5-CF3 group on both electronic properties and metabolic fate. The strong electron-withdrawing nature of the trifluoromethyl group substantially alters the pKa of the 2-amine, directly affecting nucleophilicity and subsequent reactivity in cross-coupling or condensation reactions [1]. More critically, as demonstrated in mechanistic toxicology studies of related 2-aminothiazole scaffolds, the C5 position is a primary site of oxidative bioactivation. Unsubstituted or C5-hydrogen bearing analogs are prone to P450-mediated formation of reactive, potentially toxic metabolites [2]. The presence of the CF3 group at C5 is a deliberate structural intervention to block this metabolic liability, thereby altering the compound's in vivo safety profile and making it a non-interchangeable entity in lead optimization campaigns [2].

5-(Trifluoromethyl)thiazol-2-amine (CAS 169260-97-3): Quantitative Differentiators vs. Analogs


Metabolic Stability Enhancement via C5-Blockade of Bioactivation

The C5-trifluoromethyl substitution in 5-(trifluoromethyl)thiazol-2-amine provides a crucial defense against a known bioactivation pathway of 2-aminothiazoles. Studies on a related 2-amino-4-arylthiazole scaffold demonstrated that the unsubstituted C5 position is a hotspot for oxidative metabolism, leading to reactive glutathione conjugates [1]. The deliberate placement of a fluorine atom (or a CF3 group) at the C5 position, as in the target compound, was shown to abrogate this bioactivation liability entirely while retaining desirable pharmacological attributes [1]. This is a critical differentiator for researchers seeking to avoid metabolic instability and idiosyncratic toxicity risks in early-stage drug discovery.

Drug Metabolism Toxicology Lead Optimization Bioactivation

Lipophilicity Modulation (LogP) for Enhanced Membrane Permeability

The introduction of the 5-trifluoromethyl group significantly increases the compound's lipophilicity compared to non-fluorinated thiazole amines. The predicted LogP for 5-(trifluoromethyl)thiazol-2-amine is approximately 1.74 [1]. In contrast, the unsubstituted 2-aminothiazole has a calculated LogP of 0.33 [2]. This increase of over 1.4 LogP units indicates substantially higher membrane permeability, a critical factor for accessing intracellular targets. This property positions the compound advantageously for programs focused on CNS or other intracellular drug targets where passive diffusion is paramount.

Physicochemical Properties Drug Design Lipophilicity ADME

Validated Role as Key Intermediate in Kinase Inhibitor Synthesis

5-(Trifluoromethyl)thiazol-2-amine is explicitly cited in patents as a crucial building block for synthesizing potent and selective kinase inhibitors. Specifically, it is used in the preparation of compounds targeting c-kit and bcr-abl tyrosine kinases, which are validated targets in oncology (e.g., gastrointestinal stromal tumors, chronic myeloid leukemia) [1]. Additionally, it is mentioned in the context of developing both reversible and irreversible inhibitors of Bruton's tyrosine kinase (Btk), a key target for B-cell malignancies and autoimmune diseases [2]. This demonstrated utility in high-value pharmaceutical patent literature provides procurement validation that simple, non-fluorinated thiazole amines lack.

Medicinal Chemistry Kinase Inhibitors Oncology Immunology

5-(Trifluoromethyl)thiazol-2-amine: High-Value Application Scenarios for R&D and Procurement


Scaffold for Next-Generation Kinase Inhibitors with Improved Safety Profiles

Medicinal chemistry teams focused on developing kinase inhibitors (e.g., c-kit, Btk) should select 5-(Trifluoromethyl)thiazol-2-amine as a core building block. As established by Kalgutkar et al., the C5-CF3 group is a rational design element to mitigate oxidative bioactivation—a major source of toxicity and drug failure [1]. Its documented use in c-kit and Btk inhibitor patents confirms its relevance and tractability for this target class [2]. By incorporating this specific amine early in a SAR campaign, researchers can proactively address metabolic liabilities, potentially reducing late-stage attrition and accelerating the path to a safer clinical candidate.

Optimization of CNS-Penetrant or Intracellularly Targeted Probes

For projects where passive membrane permeability is a critical design parameter, 5-(Trifluoromethyl)thiazol-2-amine offers a quantifiable advantage over non-fluorinated alternatives. Its predicted LogP of ~1.74 represents a >1.4 LogP unit increase over unsubstituted 2-aminothiazole, translating to significantly higher lipophilicity and expected membrane diffusion [1]. This makes it a preferred starting material for synthesizing chemical probes or drug candidates intended for intracellular or CNS targets, where the ability to cross lipid bilayers is a primary hurdle. Procurement for such programs is directly justified by this measurable physicochemical benefit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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